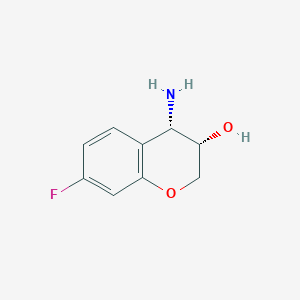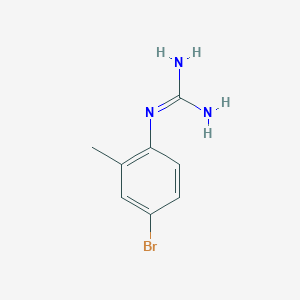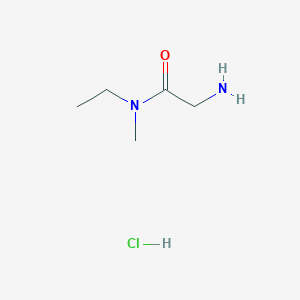
2-Amino-N-ethyl-N-methylacetamide HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-ethyl-N-methylacetamide hydrochloride is a chemical compound with the molecular formula C5H12N2O·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its amide functional group and the presence of both ethyl and methyl substituents on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-N-methylacetamide hydrochloride typically involves the reaction of N-ethyl-N-methylacetamide with an amine source under controlled conditions. One common method is the reaction of N-ethyl-N-methylacetamide with ammonia or an amine in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2-Amino-N-ethyl-N-methylacetamide hydrochloride may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-N-methylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amides.
Scientific Research Applications
2-Amino-N-ethyl-N-methylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N,N-dimethylacetamide hydrochloride: This compound has similar structural features but with two methyl groups instead of an ethyl and a methyl group.
2-Amino-N-methylacetamide: This compound lacks the ethyl group, making it structurally simpler.
2-Amino-N-ethylacetamide: This compound lacks the methyl group, making it another close analog.
Uniqueness
2-Amino-N-ethyl-N-methylacetamide hydrochloride is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, which can influence its reactivity and interactions with other molecules. This structural feature can make it more versatile in certain applications compared to its analogs.
Properties
Molecular Formula |
C5H13ClN2O |
|---|---|
Molecular Weight |
152.62 g/mol |
IUPAC Name |
2-amino-N-ethyl-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3-7(2)5(8)4-6;/h3-4,6H2,1-2H3;1H |
InChI Key |
GBCUREJMJUYFPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


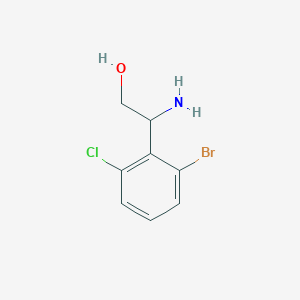
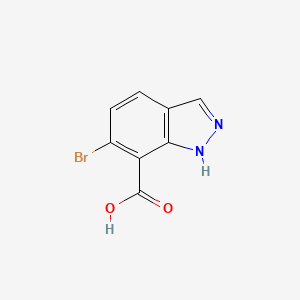
![Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate](/img/structure/B13035241.png)
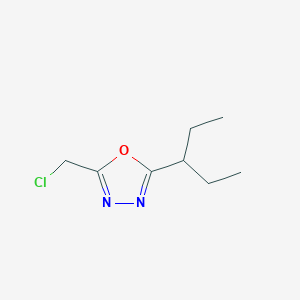
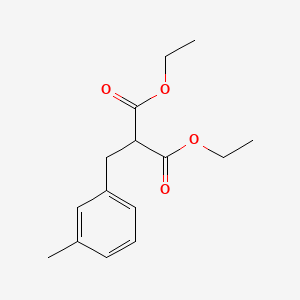
![(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035268.png)
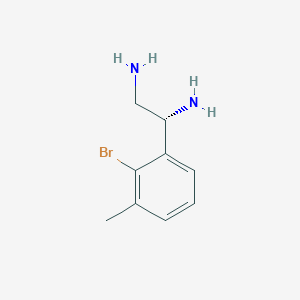
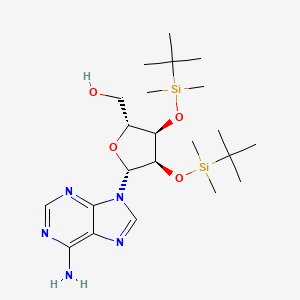
![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13035284.png)
